N-(3-aminophenyl)isonicotinamide
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Overview
Description
N-(3-aminophenyl)isonicotinamide: is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol .
Mechanism of Action
Target of Action
N-(3-aminophenyl)isonicotinamide is a derivative of isonicotinic acid Isonicotinic acid derivatives have been studied for their anti-inflammatory properties .
Mode of Action
It is known that isonicotinic acid derivatives inhibit the cyclooxygenase-2 (cox-2) enzyme . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
As a derivative of isonicotinic acid, it may influence the nad (nicotinamide adenine dinucleotide) pathway . NAD is a crucial coenzyme in redox reactions, playing a significant role in energy metabolism and cell signaling.
Result of Action
Isonicotinic acid derivatives have been shown to exhibit anti-inflammatory properties . They can potentially reduce inflammation by inhibiting the production of prostaglandins via the COX-2 enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-aminophenyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-aminophenylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in a solvent like dimethylformamide . The reaction conditions usually include stirring at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : N-(3-aminophenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(3-aminophenyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Shares the isonicotinoyl motif but lacks the 3-aminophenyl group.
N-(4-aminophenyl)isonicotinamide: Similar structure but with the amino group in the para position.
N-(3-nitrophenyl)isonicotinamide: Contains a nitro group instead of an amino group.
Uniqueness: : N-(3-aminophenyl)isonicotinamide is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZUSOBLKLWQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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